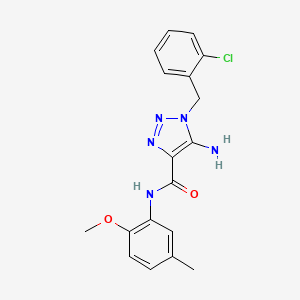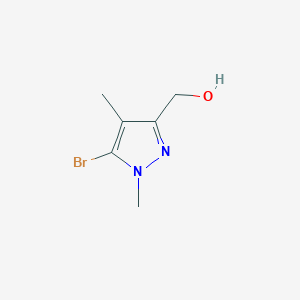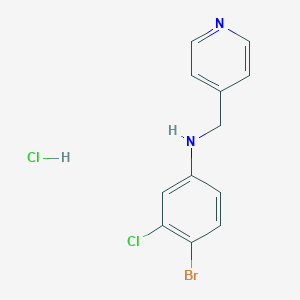
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione, also known as EPD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPD belongs to the class of dihydropyrazinediones, which have been recognized as promising drug candidates for various diseases.
作用机制
The exact mechanism of action of 1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the anti-apoptotic protein Bcl-2. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of many pro-inflammatory genes. In diabetes, this compound has been shown to enhance insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In diabetes, this compound has been shown to improve glucose homeostasis by enhancing insulin sensitivity, leading to a reduction in blood glucose levels.
实验室实验的优点和局限性
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in human diseases. Specifically, future studies should investigate the pharmacokinetics and pharmacodynamics of this compound, as well as its safety and efficacy in clinical trials. Additionally, further research is needed to understand the exact mechanism of action of this compound and to identify potential drug targets for this compound-based therapies.
合成方法
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of ethyl acetoacetate with 4-nitrophenylhydrazine, followed by reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then cyclized to form the dihydropyrazinedione ring using trifluoroacetic acid. Finally, the ethoxy group is introduced using sodium ethoxide in ethanol.
科学研究应用
1-(4-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. In cancer research, this compound has shown promising results as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, this compound has been studied for its potential to improve glucose homeostasis by enhancing insulin sensitivity.
属性
IUPAC Name |
4-(4-ethoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-5-3-9(4-6-10)14-8-7-13-11(15)12(14)16/h3-8H,2H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYNJONRVZKNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)








![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2623687.png)